molecular formula C22H30N4O4S B13375145 5-(aminosulfonyl)-2-methoxy-N-{3-[4-(2-methylphenyl)-1-piperazinyl]propyl}benzamide

5-(aminosulfonyl)-2-methoxy-N-{3-[4-(2-methylphenyl)-1-piperazinyl]propyl}benzamide

Cat. No.: B13375145
M. Wt: 446.6 g/mol
InChI Key: VPXJGUGQNFRQEO-UHFFFAOYSA-N
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Description

5-(aminosulfonyl)-2-methoxy-N-{3-[4-(2-methylphenyl)-1-piperazinyl]propyl}benzamide is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its unique chemical structure, which includes an aminosulfonyl group, a methoxy group, and a piperazinyl group attached to a benzamide core.

Preparation Methods

The synthesis of 5-(aminosulfonyl)-2-methoxy-N-{3-[4-(2-methylphenyl)-1-piperazinyl]propyl}benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the Benzamide Core: The benzamide core is synthesized by reacting an appropriate benzoyl chloride with an amine.

    Introduction of the Methoxy Group: The methoxy group is introduced through a methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide.

    Attachment of the Aminosulfonyl Group: The aminosulfonyl group is introduced via sulfonation, followed by amination.

    Formation of the Piperazinyl Group: The piperazinyl group is attached through a nucleophilic substitution reaction using a piperazine derivative.

Industrial production methods may involve continuous flow processes to enhance yield and efficiency .

Chemical Reactions Analysis

5-(aminosulfonyl)-2-methoxy-N-{3-[4-(2-methylphenyl)-1-piperazinyl]propyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazinyl group, using reagents like alkyl halides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions .

Scientific Research Applications

5-(aminosulfonyl)-2-methoxy-N-{3-[4-(2-methylphenyl)-1-piperazinyl]propyl}benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(aminosulfonyl)-2-methoxy-N-{3-[4-(2-methylphenyl)-1-piperazinyl]propyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 5-(aminosulfonyl)-2-methoxy-N-{3-[4-(2-methylphenyl)-1-piperazinyl]propyl}benzamide include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C22H30N4O4S

Molecular Weight

446.6 g/mol

IUPAC Name

2-methoxy-N-[3-[4-(2-methylphenyl)piperazin-1-yl]propyl]-5-sulfamoylbenzamide

InChI

InChI=1S/C22H30N4O4S/c1-17-6-3-4-7-20(17)26-14-12-25(13-15-26)11-5-10-24-22(27)19-16-18(31(23,28)29)8-9-21(19)30-2/h3-4,6-9,16H,5,10-15H2,1-2H3,(H,24,27)(H2,23,28,29)

InChI Key

VPXJGUGQNFRQEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)CCCNC(=O)C3=C(C=CC(=C3)S(=O)(=O)N)OC

Origin of Product

United States

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